tert-butyl 3,6-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
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Overview
Description
tert-Butyl 3,6-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate: is a synthetic organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,6-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the tert-butyl and carboxylate groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran. The reactions are usually carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3,6-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 3,6-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of anxiety and related disorders.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3,6-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the central nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties .
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and muscle relaxant properties.
Lorazepam: Another benzodiazepine with similar therapeutic uses but different pharmacokinetic properties.
Clonazepam: Known for its anticonvulsant effects and used in the treatment of seizure disorders.
Uniqueness: tert-Butyl 3,6-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. These modifications can affect its binding affinity, metabolic stability, and overall efficacy .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 3,6-dimethyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-11-7-6-8-14-13(11)10-18(12(2)9-17-14)15(19)20-16(3,4)5/h6-8,12,17H,9-10H2,1-5H3 |
InChI Key |
IWNBBUBIFSJTLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=CC=CC(=C2CN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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